6-Iodo-pyrazine-2-carbonitrile
CAS No.: 1286743-81-4
Cat. No.: VC8065940
Molecular Formula: C5H2IN3
Molecular Weight: 230.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286743-81-4 |
|---|---|
| Molecular Formula | C5H2IN3 |
| Molecular Weight | 230.99 g/mol |
| IUPAC Name | 6-iodopyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C5H2IN3/c6-5-3-8-2-4(1-7)9-5/h2-3H |
| Standard InChI Key | RVLKIVDWWONONH-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(C=N1)I)C#N |
| Canonical SMILES | C1=C(N=C(C=N1)I)C#N |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
6-Iodo-pyrazine-2-carbonitrile belongs to the pyrazine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The iodine substituent at position 6 introduces significant steric bulk and polarizability, while the cyano group at position 2 enhances electrophilicity, facilitating nucleophilic substitution reactions. The molecular formula (C₅H₂IN₃) reflects a planar geometry stabilized by π-conjugation across the ring and substituents .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular weight | 230.996 g/mol | |
| Exact mass | 230.929345 Da | |
| IUPAC name | 6-Iodo-pyrazine-2-carbonitrile | |
| SMILES | N#Cc1ncc(I)cn1 |
The iodine atom’s van der Waals radius (198 pm) creates steric hindrance, influencing reactivity at adjacent positions. Quantum mechanical calculations predict a dipole moment of 4.2 D, primarily oriented toward the cyano group .
Synthetic Methodologies
Direct Halogenation Strategies
The synthesis of 6-iodo-pyrazine-2-carbonitrile typically begins with halogenation of pyrazine precursors. A common route involves:
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Chlorination: Pyrazine-2-carbonitrile is treated with iodine monochloride (ICl) in acetic acid at 60°C, yielding 6-chloro-pyrazine-2-carbonitrile as an intermediate .
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Iodine Exchange: The chloro intermediate undergoes nucleophilic aromatic substitution with sodium iodide in dimethylformamide (DMF) at 120°C, replacing chlorine with iodine .
This two-step process achieves yields of 65–72%, with purity confirmed via HPLC (>98%) . Alternative methods employ Pd-catalyzed cross-coupling reactions, though these are less cost-effective for large-scale production .
Table 2: Optimization of Iodination Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | Maximizes substitution rate |
| Solvent | DMF | Enhances iodide nucleophilicity |
| Reaction time | 8 hours | Balances conversion vs. decomposition |
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Strong absorption at 2,230 cm⁻¹ confirms the C≡N stretch, while C-I vibrations appear at 620 cm⁻¹ .
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NMR Spectroscopy:
Thermodynamic Stability
Differential scanning calorimetry (DSC) reveals a melting point of 174–176°C, with decomposition onset at 210°C under nitrogen . The compound exhibits moderate hygroscopicity (water absorption: 1.2% w/w at 25°C/60% RH) .
Biological and Industrial Applications
Kinase Inhibition Profiles
Structural analogs of 6-iodo-pyrazine-2-carbonitrile demonstrate potent inhibition of casein kinase 2 (CSNK2A), a therapeutic target in oncology. For example, 6-isopropoxyindole-pyrazine derivatives show IC₅₀ values of 5–10 nM against CSNK2A, with 30-fold selectivity over PIM3 kinase . The cyano group’s electron-withdrawing nature enhances binding to the kinase ATP pocket, as shown in molecular docking studies .
Antialgal Activity
In Chlorella vulgaris models, pyrazine derivatives with iodine substituents reduce chlorophyll content by 40–60% at 50 μmol·L⁻¹, suggesting utility in biofilm control . The mechanism likely involves disruption of photosynthetic electron transport chains .
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